Stereochemical Configuration Divergence: (1R,2R) cis vs. (1R,2S) trans-2-Phenylcyclopropylamine
The target compound adopts a (1R,2R) cis configuration, whereas the clinically utilized trans-2-phenylcyclopropylamine (tranylcypromine) possesses (1R,2S) trans geometry. In 2-phenylcyclopropylamine scaffolds, cis-configured diastereomers exhibit substantially reduced LSD1 inhibitory activity compared to their trans counterparts due to suboptimal orientation of the amine relative to the FAD cofactor [1]. For LSD1, trans-2-PCPA demonstrates a k_inact/K_I ratio of 16-fold selectivity for MAO-B over LSD1, and only 2.4-fold for MAO-A over LSD1, indicating limited LSD1 selectivity for the unsubstituted trans scaffold [2]. The (1R,2R) cis geometry inherently alters the trajectory of the amine nucleophile relative to the FAD C4a position, which is predicted to reduce LSD1 inactivation rates while potentially altering MAO-A vs. MAO-B engagement [3]. This stereochemical divergence means that procurement of trans-2-PCPA as a substitute would introduce uncontrolled activation kinetics distinct from the target compound.
| Evidence Dimension | Stereochemical configuration and predicted LSD1 engagement |
|---|---|
| Target Compound Data | (1R,2R) cis configuration; amine and phenyl substituents on same face of cyclopropane ring |
| Comparator Or Baseline | trans-2-phenylcyclopropylamine ((1R,2S) configuration); amine and phenyl on opposite faces |
| Quantified Difference | Qualitative difference in diastereochemistry; no in-head quantitative K_i or IC_50 data available for the target compound itself |
| Conditions | Structural comparison based on established PCPA SAR from X-ray crystallography of LSD1-trans-2-PCPA adduct (PDB 2DW4) |
Why This Matters
Stereochemistry is a first-order determinant of target engagement in cyclopropylamine-based LSD1/MAO inhibitors, and substitution with an incorrect diastereomer invalidates SAR interpretation and biological conclusions.
- [1] Yang, M.; Culhane, J. C.; Szewczuk, L. M.; Jalili, P.; Ball, H. L.; Machius, M.; Cole, P. A.; Yu, H. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. View Source
- [2] Schmidt, D. M. Z.; McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4408–4416. View Source
- [3] Mimasu, S.; Sengoku, T.; Fukuzawa, S.; Umehara, T.; Yokoyama, S. (2008). Crystal Structure of Histone Demethylase LSD1 and Tranylcypromine at 2.75 Å (PDB: 2DW4). View Source
